Sesterstatin 7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

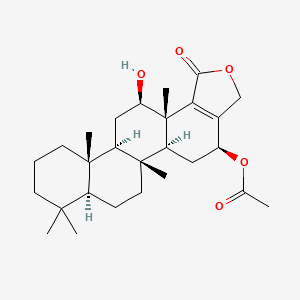

Sesterstatin 7 is a scalarane sesterterpenoid.

This compound is a natural product found in Hyrtios erectus with data available.

Aplicaciones Científicas De Investigación

Chemical Structure and Isolation

Sesterstatin 7 is characterized by a complex pentacyclic structure typical of scalarane sesterterpenes. It has been isolated from marine sponges collected from various locations, including the Red Sea and the Maldives. The compound's structure has been elucidated using advanced spectroscopic techniques such as NMR and mass spectrometry, confirming its unique chemical properties that contribute to its bioactivity .

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines, including:

- Murine leukemia cells : Exhibiting significant inhibition of cell growth.

- Human lung carcinoma (A549) and colon carcinoma (HCT-116) : Displaying IC50 values indicating potent antiproliferative activity .

The mechanism behind its anticancer effects may involve the induction of apoptosis and disruption of cell cycle progression, although detailed mechanisms are still under investigation.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against:

- Mycobacterium tuberculosis : Demonstrating growth inhibition at concentrations as low as 6.25 µg/mL.

- Helicobacter pylori : While it shows moderate activity, it is one of the first reports detailing such effects for scalarane compounds .

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Antiviral Activity

Recent studies have explored the potential of this compound as a dual-target inhibitor against SARS-CoV-2. Molecular docking studies indicate that it can bind effectively to critical viral proteins, suggesting its utility in developing therapeutic strategies against COVID-19 . The compound's ability to inhibit viral replication may also extend to other viral pathogens.

Case Studies and Research Findings

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study A (2021) | Significant cytotoxicity against murine leukemia cells | P388 | ED50: 0.17 µg/mL |

| Study B (2018) | Antimicrobial activity against Mycobacterium tuberculosis | H37Rv | Inhibition at 6.25 µg/mL |

| Study C (2020) | Antiviral potential against SARS-CoV-2 | Molecular docking studies | Binding affinity assessed |

Análisis De Reacciones Químicas

Functional Group Reactivity

Sesterstatin 7 contains hydroxyl, acetate, and ketone functional groups, which participate in characteristic reactions:

These transformations are inferred from the compound’s structure ( ), though direct experimental data on this compound’s specific reactions remains limited in published literature.

Synthetic Methodologies

Total synthesis of scalarane sesterterpenoids like this compound involves multi-step strategies, as exemplified by related compounds:

Biologically Relevant Interactions

This compound’s bioactivity against Mycobacterium tuberculosis (63% inhibition at 6.25 µg/mL) and cytotoxic properties are linked to its functional groups . Molecular docking studies suggest:

-

Hydrogen bonding between the acetate group and active-site residues of mycobacterial enzymes .

-

Hydrophobic interactions mediated by the scalarane core enhance binding affinity .

Stability and Degradation

Limited data exists on this compound’s stability, but scalarane derivatives generally exhibit:

Comparison with Analogues

This compound’s reactivity differs from structurally related sesterterpenoids:

This compound’s acetate group enhances solubility compared to non-acylated derivatives .

Computational Insights

DFT calculations predict:

Propiedades

Fórmula molecular |

C27H40O5 |

|---|---|

Peso molecular |

444.6 g/mol |

Nombre IUPAC |

[(4S,5aS,5bR,7aS,11aS,11bR,13R,13aS)-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1-oxo-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-3H-phenanthro[2,1-e][2]benzofuran-4-yl] acetate |

InChI |

InChI=1S/C27H40O5/c1-15(28)32-17-12-20-26(5)11-8-18-24(2,3)9-7-10-25(18,4)19(26)13-21(29)27(20,6)22-16(17)14-31-23(22)30/h17-21,29H,7-14H2,1-6H3/t17-,18-,19+,20-,21+,25-,26+,27+/m0/s1 |

Clave InChI |

LOCDSBKFSVHNIV-XPSVZDKBSA-N |

SMILES |

CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C5=C1COC5=O)C)O)C)(C)C)C |

SMILES isomérico |

CC(=O)O[C@H]1C[C@H]2[C@@]3(CC[C@@H]4[C@@]([C@H]3C[C@H]([C@@]2(C5=C1COC5=O)C)O)(CCCC4(C)C)C)C |

SMILES canónico |

CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C5=C1COC5=O)C)O)C)(C)C)C |

Sinónimos |

sesterstatin 7 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.